Spiro(cyclopentane-1,2'-benzodioxole)-2-carboxylic acid
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Overview
Description
Spiro(cyclopentane-1,2’-benzodioxole)-2-carboxylic acid is a complex organic compound characterized by its spiro structure, which includes a cyclopentane ring fused to a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(cyclopentane-1,2’-benzodioxole)-2-carboxylic acid typically involves multi-step organic reactions. One common approach might include the formation of the spiro structure through a cyclization reaction, followed by functional group transformations to introduce the carboxylic acid moiety. Specific reagents and conditions would depend on the exact synthetic route chosen.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalytic processes, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Spiro(cyclopentane-1,2’-benzodioxole)-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to the spiro structure.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, Spiro(cyclopentane-1,2’-benzodioxole)-2-carboxylic acid might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound could be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicine, derivatives of Spiro(cyclopentane-1,2’-benzodioxole)-2-carboxylic acid might be investigated for their therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or pharmaceuticals.
Mechanism of Action
The mechanism of action of Spiro(cyclopentane-1,2’-benzodioxole)-2-carboxylic acid would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other spirocyclic carboxylic acids or benzodioxole derivatives.
Uniqueness
The uniqueness of Spiro(cyclopentane-1,2’-benzodioxole)-2-carboxylic acid lies in its specific spiro structure, which can impart unique chemical and biological properties compared to other compounds.
Properties
CAS No. |
50836-03-8 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
spiro[1,3-benzodioxole-2,2'-cyclopentane]-1'-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)8-4-3-7-12(8)15-9-5-1-2-6-10(9)16-12/h1-2,5-6,8H,3-4,7H2,(H,13,14) |
InChI Key |
DFZSKVPVFMIDDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)OC3=CC=CC=C3O2)C(=O)O |
Origin of Product |
United States |
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